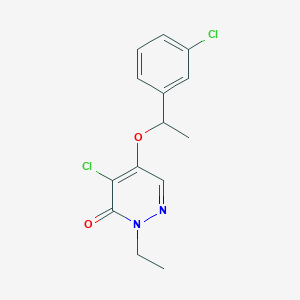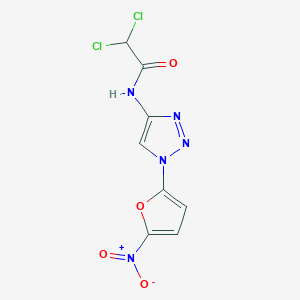
4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a pyridazinone ring substituted with chloro, ethoxy, and ethyl groups
Métodos De Preparación
The synthesis of 4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Ethylation and ethoxylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and advanced purification techniques.
Análisis De Reacciones Químicas
4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one can be compared with other similar compounds, such as:
4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one: Similar structure but with a different position of the chloro group on the phenyl ring.
4-Chloro-5-(1-(3-bromophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one: Similar structure but with a bromo group instead of a chloro group.
4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical and biological properties.
Propiedades
Número CAS |
88093-50-9 |
|---|---|
Fórmula molecular |
C14H14Cl2N2O2 |
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
4-chloro-5-[1-(3-chlorophenyl)ethoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-3-18-14(19)13(16)12(8-17-18)20-9(2)10-5-4-6-11(15)7-10/h4-9H,3H2,1-2H3 |
Clave InChI |
LWOOZUYRJCGSHI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=C(C=N1)OC(C)C2=CC(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)
![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)






![N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine](/img/structure/B12919684.png)

